molecular formula C15H9F3N2S B2618708 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline CAS No. 338394-52-8

2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline

Cat. No.: B2618708
CAS No.: 338394-52-8
M. Wt: 306.31
InChI Key: MXZSPEAYEXXLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline (CAS 338394-52-8) is a high-purity chemical compound supplied with a documented purity of over 90% . This molecule belongs to the quinoxaline family, a privileged scaffold in medicinal chemistry known for its versatile biological activities and significant presence in drug discovery research . The compound features a sulfanyl (thioether) linkage connecting the quinoxaline heterocycle to a 3-(trifluoromethyl)phenyl group; the trifluoromethyl moiety is a common structural feature used to enhance a molecule's metabolic stability and membrane permeability . Quinoxaline derivatives are extensively investigated in pharmaceutical research for their broad spectrum of therapeutic potential. Studies highlight that quinoxaline-based structures demonstrate notable antitumor and anticancer activities, with some derivatives exhibiting potent inhibitory effects on cancer cell lines such as HCT-116 and MCF-7 . The structure-activity relationship (SAR) of these compounds is a key area of focus, as modifications to the quinoxaline core, such as the introduction of various substituents, can significantly modulate their biological efficacy and selectivity . Furthermore, the trifluoromethyl group is of particular interest, as its incorporation into similar quinoxaline-1,4-dioxide structures has been shown to significantly enhance antibacterial and anti-mycobacterial properties, suggesting this derivative's potential utility in developing novel antimicrobial agents . This chemical is intended for research applications as a key synthetic intermediate or building block for the design and development of new bioactive molecules. It is supplied "For Research Use Only." This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2S/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZSPEAYEXXLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.

    Introduction of Trifluoromethylphenylsulfanyl Group: The trifluoromethylphenylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of quinoxaline with 3-(trifluoromethyl)benzenethiol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for scalability.

Chemical Reactions Analysis

Substitution Reactions at the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes nucleophilic substitution with soft electrophiles, enabling structural diversification. Key reactions include:

ReagentProduct StructureYield (%)Conditions
ChloroacetonitrileSCH₂CN-substituted quinoxaline73Triethylamine, RT
Phenacyl chlorideSCH₂COPh-substituted quinoxaline81Triethylamine, RT
Allyl bromideS-allyl-substituted quinoxaline76Triethylamine, RT
Ethyl chloroacetateSCH₂COOEt-substituted quinoxaline73Triethylamine, RT

These reactions proceed via nucleophilic attack at the sulfur atom, forming stable thioether derivatives. The trifluoromethyl group enhances electrophilicity at the sulfanyl site, facilitating high yields under mild conditions .

Biological Activity and Reactivity Correlations

Derivatives of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline demonstrate potent anticancer activity, attributed to their chemical reactivity:

Antiproliferative Activity (IC₅₀ Values)

CompoundHCT-116 (μg/mL)MCF-7 (μg/mL)Reference
SCH₂CN1.92.5
S-allyl3.24.1
SCH₂COOEt7.528.3
Doxorubicin3.233.23

Molecular docking studies reveal that these compounds inhibit human thymidylate synthase (hTS) by binding to its homodimer interface, disrupting nucleotide synthesis . The trifluoromethyl group enhances hydrophobic interactions, while the sulfanyl linkage facilitates covalent binding to cysteine residues .

Key Synthetic Pathways

  • S-Alkylation : Reactivity with α-halo carbonyl compounds (e.g., phenacyl chloride) generates peptidomimetic derivatives .

  • Reductive Amination : Ferrocenyl derivatives are synthesized using NaHB(OAc)₃, enhancing antimalarial activity .

  • Peptide Coupling : Reaction with amino acid esters forms dipeptide conjugates, improving water solubility and target specificity .

Structural Modifications

Modification TypeBiological ImpactReference
S-alkylationEnhanced hTS inhibition
Ferrocenyl conjugationIncreased antimalarial activity (IC₅₀: 0.8 μM)
Dipeptide integrationImproved selectivity for cancer cells

Mechanistic Insights

  • Electrophilic Reactivity : The sulfanyl group’s nucleophilicity is amplified by the electron-withdrawing trifluoromethyl group, enabling rapid S-alkylation .

  • Enzyme Inhibition : Quinoxaline derivatives disrupt hTS via π-π stacking with phenylalanine residues and hydrogen bonding with aspartate residues .

Scientific Research Applications

Medicinal Chemistry

2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline has been investigated for its potential as a therapeutic agent due to its bioactive properties.

  • Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Gram-positive bacteria. For instance, minimum inhibitory concentration (MIC) tests indicated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis .
  • Anticancer Properties: Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies on human cancer cell lines (e.g., HCT-116 and MCF-7) revealed IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting selective targeting capabilities .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of quinoxaline derivatives. The presence of the trifluoromethyl group significantly enhances lipophilicity, facilitating cellular penetration and interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

A series of quinoxaline derivatives were synthesized and screened for antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The introduction of halogen substituents was found to enhance antimicrobial efficacy significantly, with some compounds exhibiting MIC values as low as 0.125 μg/mL .

Case Study 2: Anticancer Activity

In a study involving methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, several derivatives were tested for their antiproliferative effects on cancer cell lines. The results indicated that specific structural modifications led to improved activity against HCT-116 cells, highlighting the importance of the quinoxaline scaffold in targeting cancerous cells .

Data Tables

Application AreaFindingsReferences
AntimicrobialPotent activity against Gram-positive bacteria; MIC: 0.125–8 μg/mL
AnticancerIC50 values between 1.9–7.52 μg/mL on HCT-116 cells
SAR StudiesEnhanced lipophilicity improves cellular penetration

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The trifluoromethyl group is a strong electron-withdrawing substituent, which contrasts with electron-donating groups like methyl or phenyl. For example:

  • 2-(4-Fluorophenyl)quinoxaline (C₁₄H₉FN₂): The fluorine atom, though electron-withdrawing, is less bulky than -CF₃, resulting in a smaller dihedral angle (22.2°) between the phenyl and quinoxaline rings, promoting aromatic stacking .
  • 3-(Difluoromethyl)quinoxalin-2-ones: Difluoromethyl (-CF₂H) groups balance electron withdrawal and hydrophobicity, synthesized via visible-light-driven methods, offering milder reaction conditions compared to traditional approaches for -CF₃ derivatives .

Toxicity and Handling

  • Non-fluorinated analogs (e.g., 2,3-diphenylquinoxaline): Generally less toxic but may lack target specificity .

Key Insight: Fluorinated quinoxalines often require stringent safety protocols compared to non-fluorinated derivatives, balancing their enhanced bioactivity with increased risk .

Biological Activity

2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline is a compound that has garnered attention due to its potential biological activities. Quinoxaline derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The trifluoromethyl substitution in this compound may enhance its binding affinity to biological targets, potentially increasing its efficacy against various diseases.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications on quinoxaline structures can lead to enhanced activity against cancer cell lines. The mechanism often involves the inhibition of key enzymes such as tyrosine kinases and the induction of apoptosis in tumor cells .

  • Case Study : A study involving quinoxaline derivatives demonstrated that certain modifications led to IC50 values as low as 0.0035 µM against specific cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against various pathogens, including resistant strains like MRSA.

  • Table 1: Antimicrobial Activity Comparison
Compound NameMIC (μM)Target Pathogen
This compoundTBDTBD
Quinoxaline sulfonamides0.046–3.11MRSA
Vancomycin0.68MRSA
Ciprofloxacin2.96MRSA

This table illustrates the comparative potency of related compounds against MRSA, highlighting the potential of this compound as a lead structure for further development in antimicrobial therapies .

Anti-inflammatory Activity

Quinoxaline derivatives have also been recognized for their anti-inflammatory properties. The presence of electron-donating groups enhances their activity by modulating inflammatory pathways .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The trifluoromethyl group is particularly noted for enhancing metabolic stability and interaction with biological targets.

  • Key Findings :
    • Electron-donating groups increase biological activity.
    • The presence of sulfur in the structure may enhance interactions with target proteins.

The synthesis of this compound typically involves nucleophilic substitution reactions. Understanding the synthesis pathways is crucial for optimizing yield and purity for pharmaceutical applications.

  • Common Synthetic Route :
    • Starting from 3-(trifluoromethyl)benzyl bromide and quinoxaline derivatives.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterValue/DescriptionSource
Reaction Time5 hours
TemperatureReflux under argon
Purification MethodColumn chromatography
Yield80%

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Structural confirmation requires multi-technique validation:

  • Spectroscopy: 1H^1H NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and 13C^{13}C NMR (CF₃ group at ~120 ppm) .
  • Mass Spectrometry: High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₁F₃N₂S).
  • X-ray Crystallography: Resolve bond lengths/angles (e.g., C-S bond: ~1.75–1.80 Å) and unit cell parameters (e.g., triclinic system, space group P1) .

Advanced: How does the trifluoromethyl group influence electronic properties?

Methodological Answer:
The electron-withdrawing CF₃ group alters the quinoxaline core’s electron affinity, impacting applications like photovoltaics. For example, in polymer PQT-CF₃, the CF₃ group reduced the HOMO level by 0.3 eV compared to non-fluorinated analogs, enhancing charge transport . To study this:

  • UV/vis Spectroscopy: Compare absorption λₘₐₓ shifts (e.g., bathochromic shifts indicate extended conjugation).
  • Cyclic Voltammetry: Measure redox potentials to calculate HOMO/LUMO levels.
  • DFT Calculations: Model substituent effects on electron density distribution.

Advanced: How to resolve discrepancies in crystallographic data for quinoxaline derivatives?

Methodological Answer:
Variations in unit cell parameters (e.g., due to polymorphism or measurement conditions) require rigorous validation:

  • Refinement Metrics: Compare R-factors (e.g., R₁ < 0.05 indicates high precision) .
  • Temperature Effects: Data collected at 100 K vs. 298 K may differ in thermal motion parameters.
  • Instrument Calibration: Use standardized diffractometers (e.g., Bruker APEXII CCD) to minimize errors .

Q. Table 2: Crystallographic Data Comparison

ParameterCompound A Compound B
Space GroupP1P1
a (Å)7.35147.12
β (°)98.70692.3
R₁ (obs)0.0540.039

Advanced: How to design experiments to evaluate biological activity?

Methodological Answer:
Quinoxaline derivatives often exhibit antimicrobial or antitumor activity. To assess this:

  • In Vitro Assays: Use MTT assays on cancer cell lines (e.g., IC₅₀ determination).
  • Molecular Docking: Screen against target proteins (e.g., EGFR kinase) to predict binding affinity .
  • SAR Studies: Modify the sulfanyl or CF₃ group and compare bioactivity trends.

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:
Key variables include:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate condensation.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time .

Advanced: What methodological approaches compare sulfanyl vs. other substituents?

Methodological Answer:

  • Electrochemical Analysis: Compare sulfanyl’s electron-donating effects with electron-withdrawing groups (e.g., NO₂).
  • Thermogravimetric Analysis (TGA): Assess thermal stability differences (e.g., sulfanyl derivatives degrade at ~250°C) .
  • X-ray Diffraction: Analyze steric effects on molecular packing .

Advanced: How to assess stability under experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to heat (40–60°C), light, and humidity for 48–72 hours, then monitor degradation via HPLC.
  • pH-Dependent Studies: Test solubility and stability in buffers (pH 1–13) to simulate biological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.